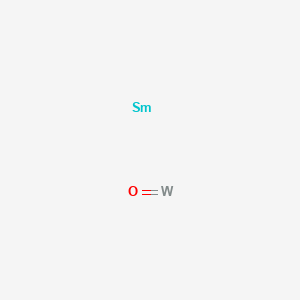
Oxotungsten--samarium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotungsten–samarium (1/1) is a compound that combines the elements tungsten and samarium in a 1:1 ratio. Tungsten is a transition metal known for its high melting point and density, while samarium is a rare earth element known for its magnetic properties. The combination of these two elements results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxotungsten–samarium (1/1) can be achieved through various methods. One common approach involves the reaction of samarium nitrate hexahydrate with sodium tungstate dihydrate in an aqueous solution. This method allows for the control of particle size and morphology by introducing different capping agents such as cysteine, alanine, and glycine . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired compound.
Industrial Production Methods: Industrial production of oxotungsten–samarium (1/1) may involve large-scale precipitation methods, where the reactants are mixed in large reactors under controlled conditions. The resulting product is then filtered, washed, and dried to obtain the final compound. This method allows for the production of oxotungsten–samarium (1/1) in large quantities, suitable for various industrial applications.
Chemical Reactions Analysis
Types of Reactions: Oxotungsten–samarium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, samarium in the compound can react with acids to form samarium(III) ions and hydrogen gas . Additionally, samarium can react with halogens to form corresponding samarium(III) halides .
Common Reagents and Conditions: Common reagents used in reactions involving oxotungsten–samarium (1/1) include acids, halogens, and reducing agents such as samarium(II) iodide. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed: The major products formed from reactions involving oxotungsten–samarium (1/1) include samarium(III) oxide, samarium(III) halides, and various organosamarium compounds
Scientific Research Applications
Oxotungsten–samarium (1/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic synthesis reactions, including reductions and carbon-carbon bond formations . In biology and medicine, samarium-based compounds are used in targeted radionuclide therapy for cancer treatment . Additionally, oxotungsten–samarium (1/1) is used in the development of advanced materials with unique optical and magnetic properties .
Mechanism of Action
The mechanism of action of oxotungsten–samarium (1/1) involves the interaction of its components with various molecular targets and pathways. For example, samarium in the compound can act as a reducing agent, facilitating electron transfer reactions in organic synthesis . Tungsten, on the other hand, can coordinate with various ligands, influencing the compound’s reactivity and stability . The combined effects of tungsten and samarium result in a compound with unique reactivity and selectivity in various chemical reactions.
Comparison with Similar Compounds
Oxotungsten–samarium (1/1) can be compared with other similar compounds, such as samarium(III) oxide, samarium(III) halides, and other samarium-based oxo-compounds . While these compounds share some similarities in terms of their chemical properties, oxotungsten–samarium (1/1) is unique due to the presence of tungsten, which imparts additional stability and reactivity to the compound. This makes oxotungsten–samarium (1/1) particularly useful in applications requiring high stability and selectivity.
List of Similar Compounds:- Samarium(III) oxide (Sm2O3)
- Samarium(III) chloride (SmCl3)
- Samarium(III) bromide (SmBr3)
- Samarium(III) iodide (SmI3)
- Samarium(III) fluoride (SmF3)
- Samarium(III) nitrate (Sm(NO3)3)
Properties
CAS No. |
39361-88-1 |
|---|---|
Molecular Formula |
OSmW |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
oxotungsten;samarium |
InChI |
InChI=1S/O.Sm.W |
InChI Key |
FBIBTSVCFRVRIP-UHFFFAOYSA-N |
Canonical SMILES |
O=[W].[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















